molecular formula C7H11NO2 B12041584 Methyl 2-isocyanoisovalerate

Methyl 2-isocyanoisovalerate

Cat. No.: B12041584
M. Wt: 141.17 g/mol
InChI Key: WOTFMTYQJNZRLN-UHFFFAOYSA-N
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Description

Methyl 2-isocyanoisovalerate is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique structural features and reactivity, making them valuable in various chemical applications. This compound is characterized by the presence of an isocyano group (-N≡C) attached to a methyl isovalerate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanoisovalerate can be synthesized through several methods. One common approach involves the reaction of methyl isovalerate with an appropriate isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanoisovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to other functional groups.

    Substitution: The isocyano group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the isocyano group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-isocyanoisovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for its antibacterial and antifungal properties.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-isocyanoisovalerate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. The isocyano group can form complexes with metal ions, influencing various biochemical pathways. This reactivity is harnessed in drug design to target specific enzymes and proteins.

Comparison with Similar Compounds

    Methyl isovalerate: Shares a similar backbone but lacks the isocyano group.

    Methyl isocyanate: Contains the isocyano group but differs in its overall structure.

Uniqueness: Methyl 2-isocyanoisovalerate is unique due to the presence of both the isocyano group and the methyl isovalerate backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-isocyano-3-methylbutanoate

InChI

InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3

InChI Key

WOTFMTYQJNZRLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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